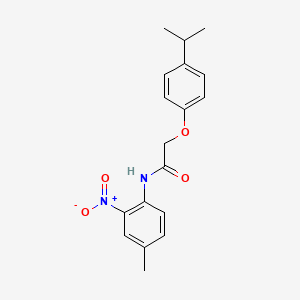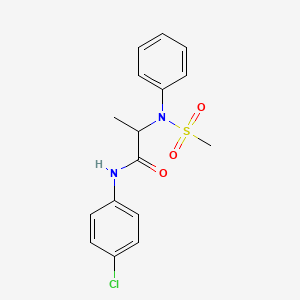![molecular formula C20H18N2O3 B3977159 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3977159.png)
2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as CPI-1189, is a synthetic compound that belongs to the class of isoindolinones. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Nrf2/ARE pathway. 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of these pathways, leading to its anti-tumor, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the enhancement of cognitive function. 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has also been found to modulate the activity of various enzymes and transcription factors, such as COX-2, iNOS, and HIF-1α.
Advantages and Limitations for Lab Experiments
2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its synthetic accessibility, its high purity, and its well-characterized structure. However, 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its pharmacokinetic and pharmacodynamic properties. Additionally, the development of 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione-based drug delivery systems and the investigation of its combination therapy with other drugs are also promising directions for future research.
Conclusion:
In conclusion, 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Its mechanism of action involves its interaction with various molecular targets, leading to its anti-tumor, anti-inflammatory, and neuroprotective effects. 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, but also has some limitations. There are several promising future directions for the research on 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, which may lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
properties
IUPAC Name |
2-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-11-10-15(12-21)14-6-2-1-3-7-14)13-22-19(24)16-8-4-5-9-17(16)20(22)25/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPEASRKZRRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-chlorobenzyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3977110.png)
methanol](/img/structure/B3977116.png)

![1-(3,4-dichlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977126.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3977143.png)
![N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B3977154.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3977174.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B3977176.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B3977183.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977187.png)